REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][CH2:6][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH3:8].CN(CCC)C(Cl)=O.[H-].[Na+]>C(#N)C>[C:9]([N:7]([CH2:6][CH2:5][C:4]1[CH:3]=[CH:2][CH:18]=[CH:17][CH:16]=1)[CH3:8])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10] |f:2.3|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CCN(C)C(=O)OC(C)(C)C)C=CC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)CCC
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT under nitrogen for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under nitrogen
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in-vacuo
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (4×100 ml)
|
Type
|
WASH
|
Details
|
The combined ether layer was washed with NaOH solution (pH 9.5), water (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in-vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (hexane:EtOAc 2:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N(C)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 128.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |